molecular formula C7H5BrO B12408855 4-Bromobenzaldehyde-13C6

4-Bromobenzaldehyde-13C6

Cat. No.: B12408855
M. Wt: 190.97 g/mol
InChI Key: ZRYZBQLXDKPBDU-ZFJHNFROSA-N
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Description

4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 4-Bromobenzaldehyde. The compound has the molecular formula C13C6H5BrO and a molecular weight of 190.97 g/mol . It is widely used in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde-13C6 can be synthesized through the oxidation of 4-bromotoluene. The process involves two main steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

4-Bromobenzaldehyde-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone and acetonitrile are commonly used for selective oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products:

Scientific Research Applications

4-Bromobenzaldehyde-13C6 is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde-13C6 involves its reactivity as an aldehyde and an aryl bromide. The carbon-13 labeling allows for precise tracking in metabolic and chemical processes. It interacts with various molecular targets and pathways, facilitating detailed studies of reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzaldehyde-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracking and analysis in scientific research. This isotopic labeling distinguishes it from other similar compounds and makes it invaluable in studies requiring precise quantitation and tracing of chemical and biological processes .

Properties

Molecular Formula

C7H5BrO

Molecular Weight

190.97 g/mol

IUPAC Name

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde

InChI

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

ZRYZBQLXDKPBDU-ZFJHNFROSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)Br

Canonical SMILES

C1=CC(=CC=C1C=O)Br

Origin of Product

United States

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